molecular formula C7H13BrO2 B1282321 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 89942-18-7

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B1282321
CAS RN: 89942-18-7
M. Wt: 209.08 g/mol
InChI Key: SCINDQADIBQHKD-UHFFFAOYSA-N
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Description

The compound of interest, 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, is a chemical that has been synthesized and studied for its potential use in organic synthesis. It is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a valuable building block in organic chemistry due to its ability to act as a protective group and a precursor to various functional groups .

Synthesis Analysis

The synthesis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane involves the bromination of 2-Methyl-1,3-dioxolane-2-ethanol, which itself is prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. The bromination step is carried out using dibromotriphenylphosphorane, prepared in situ by titrating triphenylphosphine with bromine at low temperatures. This method provides a 75% isolated yield of the target compound .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is not detailed in the provided papers, related compounds such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane have been investigated using NMR spectroscopy and X-ray structural analysis. These studies reveal that such compounds typically adopt a chair conformation with equatorial orientation of substituents, which could be indicative of the conformational preferences of similar 1,3-dioxolane derivatives .

Chemical Reactions Analysis

The 1,3-dioxolane moiety is known for participating in various chemical reactions. For instance, 3-bromopropenyl methylcarbonate reacts with aldehydes to form 4,5-disubstituted 5-vinyl-1,3-dioxolan-2-ones, indicating that brominated 1,3-dioxolanes can be involved in further functionalization reactions . Additionally, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, has been used as a "masked" α-Bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems, demonstrating the versatility of brominated 1,3-dioxolanes in synthesizing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane are not explicitly discussed in the provided papers. However, the properties of similar brominated 1,3-dioxolane compounds suggest that they are likely to be solid at room temperature and may exhibit reactivity typical of bromoalkanes, such as participation in nucleophilic substitution reactions. The presence of the 1,3-dioxolane ring may also confer some degree of stability to the compound, making it a useful intermediate in organic synthesis .

Scientific Research Applications

Synthesis of Ionic Liquids

  • Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a precursor for ionic liquids .
  • Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Synthesis of Fluorinated Ionic Liquids

  • Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a versatile precursor for ionic liquids .
  • Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Synthesis of Fluorinated Ionic Liquids

  • Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a versatile precursor for ionic liquids .
  • Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Applications in Pharmaceutical Synthesis

  • Application Summary: (2-Bromoethyl)benzene, an aryl bromide compound, is crucial in various sectors due to its unique structure and chemical properties. It serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .
  • Methods of Application: In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
  • Results or Outcomes: The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, environmental impact, etc.


Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, areas where further study is needed, etc.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCINDQADIBQHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538315
Record name 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

89942-18-7
Record name 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2,2-dimethyl-[1,3]dioxolan-4-yl)-ethanol (292 mg, 2 mmol) in dichloromethane (20 mL) at 0° C. was added carbon tetrabromide (796 mg, 2.4 mmol) and polymer-supported triphenyl phosphine (1 g, 3 mmol). After stirring for 1.75 hours and slowly warming to room temperature, the reaction mixture was filtered through Celite and rinsed with additional dichloromethane. The filtrate was concentrated to give the product as a mixture of product and bromoform (2:1). MS (DCI) m/e 208 (M+NH4—H2O)+; 1H NMR (300 MHz, DMSO-d6) □ 4.15 (m, 1H), 4.02 (dd, J=8.1, 6.1 Hz, 1H), 3.47-3.62 (m, 3H), 1.94-2.09 (m, 2H), 1.32 (s, 3H), 1.26 (s, 3H).
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
796 mg
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Quantity
1 g
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reactant
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20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
NH4 H2O
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Magnesium bromide etherate (40 g, 130 mmol) and a stir bar were added to a 2000 mL round bottom flask and flushed with nitrogen. A solution of 4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane (I) (17.5 g, 78 mmol) in anhydrous diethyl ether (900 mL) was added via canulla, and the suspension stirred overnight. The ether was first decanted into a beaker. Water (200 mL) and ether (300 mL) were added to the precipitate and stirred for 5 minutes. The precipitate was dissolved, and the ether phase was then collected and added to the ether solution from the reaction. The organic phase was then washed, concentrated to about 500 mL, washed with water, dried over anhydrous Mg2SO4, filtered, and concentrated to yield a yellow oil (16.0 g). This was purified by flash chromatography to yield 10.6 g of product (50.7 mmol, 65%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 3
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4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

Citations

For This Compound
6
Citations
A Murai - Studies in Natural Products Chemistry, 1996 - Elsevier
Publisher Summary This chapter discusses a variety of structurally unusual C 15 nonisoprenoid metabolites that have been isolated from red algae as well as the molluscs that feed on …
Number of citations: 8 www.sciencedirect.com
LLG Carrette, E Gyssels… - Current Protocols in …, 2013 - Wiley Online Library
This unit describes a method for interstrand cross‐linking between a furan‐modified oligonucleotide and its unmodified complement. The synthesis of two furan‐modified …
DE Scott, GJ Dawes, M Ando, C Abell, A Ciulli - ChemBioChem, 2009 - Wiley Online Library
A new strategy that combines the concepts of fragment‐based drug design and dynamic combinatorial chemistry (DCC) for targeting adenosine recognition sites on enzymes is reported…
H Li, AE Mattingly, RD Smith, RJ Melander… - RSC Medicinal …, 2023 - pubs.rsc.org
Multidrug resistant (MDR) bacterial infections have become increasingly common, leading clinicians to rely on last-resort antibiotics such as colistin. However, the utility of colistin is …
Number of citations: 3 pubs.rsc.org
DE Scott, GJ Dawes, M Ando - academia.edu
The search for new small-molecule ligands for proteins is central to chemical biology and drug discovery. Traditional highthroughput screening (HTS) methods involve large libraries …
Number of citations: 0 www.academia.edu
A Rumpler - unipub.uni-graz.at
Innerhalb dieser Arbeit wurden zahlreiche natürlich vorkommende Arsenverbindungen synthetisiert. Die synthetischen Standards wurden in Toxikologie-und Metabolismusstudien …
Number of citations: 2 unipub.uni-graz.at

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